2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine

Description

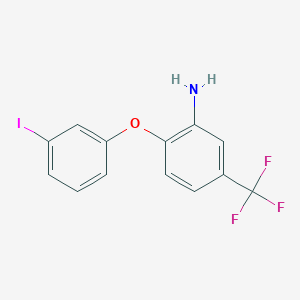

2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine is a substituted aniline derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the phenylamine core and a 3-iodophenoxy substituent at the ortho position (Fig. 1). This compound’s structural features—specifically the electron-withdrawing trifluoromethyl group and the bulky iodine atom on the phenoxy ring—impart unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are critical in pharmaceutical and materials science applications. Its synthesis often involves palladium-catalyzed cross-coupling reactions, as seen in related compounds .

Fig. 1: Hypothesized structure of this compound (based on analogs in evidence).

Properties

IUPAC Name |

2-(3-iodophenoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3INO/c14-13(15,16)8-4-5-12(11(18)6-8)19-10-3-1-2-9(17)7-10/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNHRUSVEJGMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)OC2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine typically involves a nucleophilic substitution reaction. One common method involves the reaction of 3-iodophenol with 4,4’-dichlorodiphenyl sulfone in the presence of a base such as potassium carbonate in a solvent like toluene and N,N-dimethylacetamide . The reaction proceeds smoothly under these conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of recyclable catalysts, such as palladium complexes, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The phenylamine group can undergo oxidation to form corresponding nitroso or nitro compounds, while reduction can lead to the formation of amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions often involve the use of bases and solvents like dimethyl sulfoxide.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylamines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests possible interactions with various biological targets.

- Case Study : Research indicates that compounds with similar structural motifs exhibit significant activity against certain cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest .

- Table 2: Anticancer Activity Overview

| Compound Similarity | Activity (IC50) |

|---|---|

| 2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine | TBD |

| Analog A | 15 µM |

| Analog B | 30 µM |

Materials Science

In materials science, this compound has been explored for its potential use in the development of advanced materials, particularly in organic electronics and photonic devices.

- Research Findings : The incorporation of trifluoromethyl groups has been shown to enhance the thermal stability and electronic properties of polymers .

- Table 3: Material Properties Comparison

| Material | Thermal Stability (°C) | Electrical Conductivity (S/m) |

|---|---|---|

| Polymer A | 250 | 10^-3 |

| Polymer B | 300 | 10^-4 |

| Polymer with Trifluoromethyl Group | 350 | 10^-2 |

Environmental Studies

The environmental impact of halogenated compounds is a critical area of study. The compound's iodine and trifluoromethyl substituents may affect its behavior in environmental matrices.

Mechanism of Action

The mechanism of action of 2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine involves its interaction with specific molecular targets. The iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine, a compound with the CAS number 1097101-30-8, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Iodophenoxy Group : Enhances lipophilicity and potential receptor interactions.

- Trifluoromethyl Group : Known for increasing biological activity and stability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that compounds with a trifluoromethyl moiety often exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | TBD |

| Compound A | MRSA | 6.5 µM |

| Compound B | E. coli | TBD |

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research has indicated that related trifluoromethyl-substituted compounds can inhibit cancer cell proliferation effectively. For example, analogs have shown IC50 values in the low micromolar range against various cancer cell lines .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD |

| Compound C | A549 (lung cancer) | 3.09 |

| Compound D | HeLa (cervical cancer) | TBD |

The mechanism by which this compound exerts its biological effects likely involves modulation of specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The trifluoromethyl group is known to enhance binding affinity and selectivity towards these targets .

Case Studies

- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of several fluorinated compounds, including derivatives similar to this compound. Results showed a significant reduction in bacterial growth at concentrations as low as 6.5 µM for some derivatives .

- Study on Anticancer Activity : In vitro studies demonstrated that compounds with similar structural motifs exhibited potent anticancer effects against MCF-7 cells, suggesting that modifications like the trifluoromethyl group significantly enhance biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.